molecular formula C10H7N3O2S B12914474 3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 720718-54-7

3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B12914474
CAS No.: 720718-54-7
M. Wt: 233.25 g/mol
InChI Key: ZEIHOVGINRLQNR-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one is a fused heterocyclic compound combining oxazole and pyridazine moieties. Its structure features a thiophen-2-yl substituent at position 4 and a methyl group at position 2. The thiophene ring introduces sulfur-based electronic effects, which may enhance binding affinity to biological targets compared to purely aromatic or aliphatic substituents.

Properties

CAS No.

720718-54-7

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

3-methyl-4-thiophen-2-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C10H7N3O2S/c1-5-7-8(6-3-2-4-16-6)11-12-10(14)9(7)13-15-5/h2-4H,1H3,(H,12,14)

InChI Key

ZEIHOVGINRLQNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NO1)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-(thiophen-2-yl)isoxazole with hydrazine derivatives under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Notable Features
3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo... Thiophen-2-yl, Methyl C₁₁H₉N₃O₂S 259.27 Not reported Sulfur-containing heterocycle
4-(4-Methoxyphenyl)isoxazolo... 4-Methoxyphenyl C₁₂H₉N₃O₃ 243.22 205–207 Electron-rich methoxy group
4-Cyclopropylisoxazolo... Cyclopropyl C₈H₇N₃O₂ 177.16 210–212 Compact aliphatic substituent
3-Ethyl-6-methyl-4-phenyl... Ethyl, Methyl, Phenyl C₁₄H₁₃N₃O₂ 255.27 Not reported Multi-substituted PDE4 inhibitor intermediate

Key Observations :

  • Thiophene vs. This could enhance bioavailability or target binding in enzyme inhibition .
  • Molecular Weight : The thiophene derivative (259.27 g/mol) is heavier than the methoxyphenyl (243.22 g/mol) and cyclopropyl (177.16 g/mol) analogs, which may influence solubility and pharmacokinetics.
  • Melting Points : Cyclopropyl and methoxyphenyl derivatives exhibit higher melting points (210–212°C and 205–207°C, respectively), suggesting stronger crystal lattice interactions compared to the thiophene analog, for which data is unavailable.

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